(5S)-1-azabicyclo[3.3.1]nonan-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
(5S)-1-azabicyclo[3.3.1]nonan-3-amine |
InChI |
InChI=1S/C8H16N2/c9-8-4-7-2-1-3-10(5-7)6-8/h7-8H,1-6,9H2/t7-,8?/m0/s1 |
InChI Key |
NCTCPDDJWQBCMA-JAMMHHFISA-N |
Isomeric SMILES |
C1C[C@H]2CC(CN(C1)C2)N |
Canonical SMILES |
C1CC2CC(CN(C1)C2)N |
Origin of Product |
United States |
Synthetic Methodologies for the Azabicyclo 3.3.1 Nonane System and Its Derivatives
De Novo Construction of the Bicyclic Framework
De novo strategies involve the assembly of the bicyclic ring system from acyclic or monocyclic precursors. These approaches are often characterized by their efficiency in building molecular complexity.
The Mannich reaction is a cornerstone in the synthesis of nitrogen-containing compounds, particularly for constructing azacyclic systems. nih.govnih.gov It involves the aminoalkylation of a carbon acid with formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine. In the context of the azabicyclo[3.3.1]nonane system, variations of this reaction are employed to form both rings of the bicyclic structure in a controlled manner. nih.govnih.gov
The double Mannich reaction provides a powerful and direct route to the azabicyclo[3.3.1]nonane core. This strategy typically involves the reaction of a ketone, an amine, and two equivalents of an aldehyde component, leading to a one-pot cyclization that forms both piperidine (B6355638) rings of the bicyclic system. mdpi.comacs.org A classic example is the reaction between a cyclic ketone, an alkylamine, and a suitable aldehyde source. enamine.net
For instance, the dimerization of 3-oxo-2-arylhydrazonopropanals with ammonium (B1175870) acetate proceeds via a double Mannich-type reaction to assemble a pentaazabicyclo[3.3.1]nonane framework. mdpi.com This highlights the versatility of the Mannich reaction in creating complex heterocyclic systems.
Table 1: Examples of Double Mannich Annulation Reactions
| Ketone/Aldehyde Precursor | Amine Source | Catalyst/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 3-Oxo-2-arylhydrazonopropanals | Ammonium acetate | Triethylamine, EtOH, Reflux | 2,3,6,7,9-Pentaazabicyclo[3.3.1]nona-3,7-diene derivatives | Good to Excellent mdpi.com |
Tandem, or cascade, reactions that incorporate a Mannich process offer an elegant approach to increase molecular complexity rapidly. researchgate.net These sequences combine multiple bond-forming events in a single operation without isolating intermediates. A domino Michael/Mannich annulation has been developed to synthesize the indole-fused 2-azabicyclo[3.3.1]nonane framework, a key step in the total synthesis of aspidospermatan alkaloids. nsf.gov Similarly, a one-pot Diels-Alder/Mannich reaction sequence has been utilized to produce bicyclic intermediates for Delphinium alkaloid analogues. researchgate.net
These tandem approaches are highly efficient and often allow for the stereocontrolled construction of multiple chiral centers, which is crucial for the synthesis of enantiomerically pure target molecules like (5S)-1-azabicyclo[3.3.1]nonan-3-amine.
The Robinson-Schöpf condensation is a classic biomimetic reaction for the synthesis of the tropane skeleton, which is an 8-azabicyclo[3.2.1]octane system. However, the principles of this reaction are directly applicable to the synthesis of the related azabicyclo[3.3.1]nonane framework. The reaction is mechanistically a double Mannich reaction. wikipedia.org
In its archetypal form for tropinone (B130398) synthesis, the reaction involves the condensation of succinaldehyde, methylamine, and acetonedicarboxylic acid (or a synthetic equivalent). sci-hub.se The reaction proceeds under physiological pH and temperature conditions. researchgate.net By substituting glutaraldehyde for succinaldehyde, the same strategy can be extended to construct the six-membered rings of the 1-azabicyclo[3.3.1]nonane system. orgsyn.org This approach is notable for its high atom economy and its ability to generate the bicyclic core in a single, efficient step. wikipedia.orgacs.org
An alternative to condensation reactions is the cyclization of carefully constructed open-chain precursors. These strategies offer a high degree of control over the substitution pattern and stereochemistry of the final bicyclic product.
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide variety of cyclic and bicyclic systems. acs.org To form the azabicyclo[3.3.1]nonane skeleton, a diene precursor, typically a cis-2,6-dialkenylpiperidine derivative, is subjected to a ruthenium catalyst (e.g., Grubbs catalyst) to facilitate the ring closure. acs.orgnii.ac.jp
Another approach involves radical cyclization. For example, the 2-azabicyclo[3.3.1]nonane core can be constructed through a radical ring-closing reaction using a catalyst system like (SiMe3)3SiH/AIBN. researchgate.net These methods provide access to functionalized bicyclic systems that can be further elaborated to the desired target molecules. nih.gov
Mannich-Type Reactions and Cyclocondensations
Functional Group Interconversions on Pre-formed Azabicyclo[3.3.1]nonanone Intermediates
Once the core azabicyclo[3.3.1]nonane skeleton is established, often in the form of a ketone (an azabicyclo[3.3.1]nonanone), the next phase of the synthesis involves the modification of functional groups to install the desired amine moiety. mangaldaicollege.org Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is converted into another. scribd.comucd.ie
For the synthesis of this compound from a corresponding 3-ketone intermediate, a key transformation is the conversion of the carbonyl group into an amine. This can be achieved through several standard methods:
Reductive Amination: The ketone can be reacted with ammonia or a protected amine equivalent (like hydroxylamine or a sulfonamide) in the presence of a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation). This one-pot procedure first forms an imine or oxime intermediate, which is then reduced in situ to the amine.
Oxime Formation and Reduction: The ketone can be converted to an oxime by reaction with hydroxylamine. The isolated oxime can then be reduced to the primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Pd-C, H₂/Raney Nickel), or dissolving metal reduction (e.g., Na/ethanol). The stereochemical outcome of the reduction can often be controlled by the choice of reagent and reaction conditions.
Wolff-Kishner or Clemmensen Reduction followed by other transformations: While not a direct conversion to an amine, the ketone could be reduced to a methylene group. nih.gov Further functionalization at other positions on the ring would then be required to introduce the amine functionality.
Table 2: Potential Functional Group Interconversions for Azabicyclo[3.3.1]nonan-3-one
| Starting Material | Reagents | Intermediate | Product | Reaction Type |
|---|---|---|---|---|
| 1-Azabicyclo[3.3.1]nonan-3-one | 1. NH₃ or NH₂OH 2. NaBH₃CN or H₂/Catalyst | Imine or Oxime | 1-Azabicyclo[3.3.1]nonan-3-amine | Reductive Amination |
Reductive Amination Protocols for Amine Introduction
Reductive amination is a powerful and widely used method for the introduction of an amine group onto a carbonyl precursor. This two-step, one-pot reaction involves the initial formation of an imine or enamine from a ketone, followed by its reduction to the corresponding amine. A common precursor for the synthesis of 1-azabicyclo[3.3.1]nonan-3-amine is 1-azabicyclo[3.3.1]nonan-3-one.
The general reaction scheme involves the treatment of the ketone with an ammonia source, such as ammonia or ammonium acetate, to form the intermediate imine. This is then reduced in situ using a suitable reducing agent. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective due to their selectivity for the protonated imine over the ketone starting material.
| Precursor | Amine Source | Reducing Agent | Solvent | Typical Yield |
| 1-Azabicyclo[3.3.1]nonan-3-one | Ammonium Acetate | Sodium Cyanoborohydride | Methanol (B129727) | Moderate to Good |
| 1-Azabicyclo[3.3.1]nonan-3-one | Ammonia | Sodium Triacetoxyborohydride | Dichloroethane | Good |
This table presents generalized conditions for reductive amination and typical outcomes.
Catalytic Hydrogenation of Ketone Precursors
Catalytic hydrogenation offers an alternative and often cleaner method for the reduction of a ketone precursor to the corresponding amine, typically via an intermediate oxime. The ketone, 1-azabicyclo[3.3.1]nonan-3-one, can be converted to its oxime by reaction with hydroxylamine. Subsequent catalytic hydrogenation of the oxime yields the desired amine.
This method often provides high yields and avoids the use of metal hydride reducing agents. The choice of catalyst and reaction conditions is crucial for the efficiency and selectivity of the hydrogenation.
| Precursor | Catalyst | Solvent | **Pressure (H₂) ** | Temperature | Typical Yield |
| 1-Azabicyclo[3.3.1]nonan-3-one Oxime | Raney Nickel | Ethanol/Ammonia | 50-100 psi | Room Temperature | High |
| 1-Azabicyclo[3.3.1]nonan-3-one Oxime | Palladium on Carbon (Pd/C) | Methanol | 50 psi | Room Temperature | High |
This table illustrates typical conditions for the catalytic hydrogenation of the oxime precursor.
Enantioselective Synthesis and Stereocontrol of this compound and Analogues
Achieving the specific (5S) stereochemistry at the C5 position is a critical challenge in the synthesis of the target molecule. This requires the use of enantioselective strategies that can control the formation of the desired enantiomer.
Strategies for Achieving High Enantiomeric Excess
To obtain this compound with high enantiomeric purity, several strategies can be employed. One approach is the use of a chiral starting material that already possesses the desired stereochemistry, which is then carried through the synthetic sequence. Another powerful method is the use of asymmetric catalysis, where a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other.
Furthermore, resolution of a racemic mixture of 1-azabicyclo[3.3.1]nonan-3-amine can be performed. This involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. Subsequent removal of the resolving agent affords the enantiomerically pure amine.
Application of Chiral Auxiliaries and Asymmetric Catalysis
Chiral auxiliaries are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, leaving the enantiomerically enriched product. In the context of synthesizing the azabicyclo[3.3.1]nonane system, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective formation of the bicyclic ring system. For instance, Evans' chiral auxiliaries, which are oxazolidinones derived from amino acids, are widely used to control the stereochemistry of aldol (B89426) reactions, which could be a key step in constructing the carbon framework of the target molecule.
Asymmetric catalysis offers a more elegant and atom-economical approach. Chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, can be used to catalyze key bond-forming reactions in an enantioselective manner. For example, an asymmetric intramolecular Mannich reaction could be employed to construct the 1-azabicyclo[3.3.1]nonan-3-one precursor with high enantiomeric excess.
| Strategy | Chiral Source | Key Reaction | Expected Outcome |
| Chiral Auxiliary | Evans' Oxazolidinone | Asymmetric Aldol Condensation | High diastereoselectivity in precursor formation |
| Asymmetric Catalysis | Chiral Phosphine Ligand with a Metal Catalyst | Asymmetric Hydrogenation | High enantiomeric excess in the final amine |
| Organocatalysis | Chiral Proline Derivative | Asymmetric Intramolecular Mannich Reaction | Enantiomerically enriched ketone precursor |
This table outlines potential strategies for enantioselective synthesis.
Diastereoselective Synthetic Routes and Isomer Separation
In cases where a chiral center is already present in the molecule, subsequent reactions can be influenced by this existing stereocenter, leading to the formation of diastereomers in unequal amounts. This is known as diastereoselective synthesis. For instance, the reduction of the ketone in a chiral 1-azabicyclo[3.3.1]nonan-3-one derivative can proceed with facial selectivity, leading to a predominance of one diastereomeric alcohol. This can then be converted to the desired amine with retention of stereochemistry.
The separation of diastereomers is generally more straightforward than the resolution of enantiomers. Diastereomers have different physical properties, such as boiling points and solubilities, which allows for their separation by standard laboratory techniques like chromatography (e.g., column chromatography or HPLC) or crystallization. This provides a practical route to obtaining stereochemically pure intermediates on the path to this compound.
Applications of 5s 1 Azabicyclo 3.3.1 Nonan 3 Amine As a Chiral Building Block
Role in Asymmetric Organic Synthesis
In asymmetric synthesis, the primary goal is to create chiral molecules in an enantiomerically pure form. Chiral building blocks, such as (5S)-1-azabicyclo[3.3.1]nonan-3-amine, are fundamental to this endeavor. The inherent chirality of this molecule can be leveraged to control the stereochemical outcome of subsequent chemical transformations.
The utility of chiral amines in asymmetric synthesis is well-documented, where they can function as chiral auxiliaries, ligands for metal catalysts, or organocatalysts. clockss.orgacs.org The this compound, with its fixed conformation and stereocenter, is an excellent candidate for these roles. The primary amine group can be readily converted into various functional groups, such as amides or imines, to serve as a chiral auxiliary. This auxiliary can direct the stereoselective addition of nucleophiles to a prochiral center elsewhere in the molecule, with the rigid bicyclic framework providing a well-defined steric environment to ensure high diastereoselectivity. After the desired stereocenter is set, the auxiliary can be cleaved and recovered.
Furthermore, the nitrogen atoms within the 1-azabicyclo[3.3.1]nonane skeleton can act as coordination sites for metal ions. Derivatization of the C3-amine allows for the creation of bidentate or tridentate chiral ligands. These ligands can be complexed with transition metals (e.g., palladium, rhodium, iridium) to form catalysts for a wide range of asymmetric reactions, including hydrogenations, allylic alkylations, and cyclizations. The synthesis of new chiral amines based on the related 9-azabicyclo[3.3.1]nonane skeleton has been explored for applications in asymmetric catalysis. clockss.org The defined spatial arrangement of the substituents on the this compound scaffold would effectively create a chiral pocket around the metal center, enabling high levels of enantioselectivity in the catalyzed reaction.
| Application Type | Role of this compound | Example of Related Transformation |
| Chiral Auxiliary | The amine is temporarily incorporated into a substrate to direct a stereoselective reaction. | Diastereoselective addition of organometallics to imines derived from chiral amines. |
| Chiral Ligand | The amine is modified to coordinate with a metal, forming an asymmetric catalyst. | Rhodium-catalyzed asymmetric hydrogenation using a chiral phosphine-amine ligand. researchgate.net |
| Resolving Agent | The chiral amine reacts with a racemic mixture of acids to form diastereomeric salts that can be separated. | Separation of racemic carboxylic acids via fractional crystallization of diastereomeric ammonium (B1175870) salts. |
Utility as a Precursor in the Total Synthesis of Complex Organic Molecules
The 1-azabicyclo[3.3.1]nonane core structure, often referred to as the isomorphan scaffold, is a privileged motif found in a diverse array of biologically active alkaloids. google.com Its presence in complex natural products makes enantiomerically pure building blocks like this compound highly sought-after starting materials for total synthesis. The development of synthetic routes to access the broader family of azabicyclo[3.3.1]nonanes is a significant area of research, as these scaffolds are precursors to compounds with potential applications as anticancer, antimalarial, and anti-inflammatory agents. rsc.org
The total synthesis of alkaloids such as the homotropanes (-)-adaline and (+)-euphococcinine showcases the importance of the related 9-azabicyclo[3.3.1]nonane skeleton. ua.esbeilstein-journals.org Synthetic strategies often involve intramolecular Mannich reactions or radical cyclizations to construct the bicyclic core. ua.esbeilstein-journals.org Starting a synthesis with a pre-formed, enantiopure building block like this compound offers a significant advantage, reducing the number of steps and avoiding challenging enantioselective transformations later in the synthetic sequence.
The functional handles on this compound—the primary amine at C3 and the bridgehead nitrogen at N1—provide strategic points for elaboration. The amine can be used to introduce side chains or to form part of another ring system, while the tertiary bridgehead amine imparts specific conformational and electronic properties to the molecule. For instance, the synthesis of the morphan scaffold, a 2-azabicyclo[3.3.1]nonane system found in alkaloids like morphine and strychnine, often relies on complex cyclization strategies that could be simplified by using a pre-existing bicyclic precursor. rsc.orgresearchgate.netresearchgate.net
| Natural Product Family | Core Scaffold | Related Synthetic Strategy | Reference |
| Homotropane Alkaloids | 9-Azabicyclo[3.3.1]nonane | Diastereoselective intramolecular Mannich cyclization | ua.esbeilstein-journals.org |
| Morphan Alkaloids | 2-Azabicyclo[3.3.1]nonane | Organocatalyzed intramolecular aldol (B89426) reaction | rsc.org |
| Strychnos Alkaloids | Polycyclic, containing 2-azabicyclo[3.3.1]nonane | Cascade processes from piperidine (B6355638) derivatives | researchgate.netresearchgate.net |
| Indole (B1671886) Alkaloids | Azabicyclo[3.3.1]nonane fused systems | Fischer indole synthesis on an azabicyclononanone | researchgate.net |
Design and Construction of Novel Molecular Scaffolds for Chemical Libraries
In drug discovery, there is a growing demand for chemical libraries composed of molecules with high three-dimensional complexity. Such sp3-rich scaffolds are more likely to mimic natural products and interact specifically with biological targets. The rigid, V-shaped conformation of the 1-azabicyclo[3.3.1]nonane framework makes it an ideal core for the design and construction of novel molecular scaffolds for these libraries. vu.ltnih.gov
This compound is a particularly attractive starting point for combinatorial chemistry. nih.gov Its defined stereochemistry ensures that every member of the resulting library has a known three-dimensional orientation. The primary amine at the C3 position serves as a convenient handle for diversification. Using well-established reaction protocols, a vast array of substituents can be attached to this position via amide bond formation, reductive amination, or urea/thiourea formation. This allows for the rapid generation of a large number of distinct compounds from a single, chiral core.
This strategy has been successfully applied to the related 9-azabicyclo[3.3.1]nonane scaffold. Libraries of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been synthesized and screened for affinity at sigma (σ) receptors, which are implicated in cancer and neurological disorders. researchgate.netnih.gov These efforts led to the identification of potent and selective σ2 receptor ligands. researchgate.netnih.gov The use of a chiral, conformationally restricted scaffold like this compound allows chemists to systematically explore the chemical space around a well-defined three-dimensional core, increasing the efficiency of the drug discovery process. google.comnih.gov
| Library Design Feature | Contribution of this compound |
| Scaffold Rigidity | The bicyclic system locks the core structure, reducing conformational ambiguity and presenting substituents in a predictable manner. |
| Chirality | The (5S) stereocenter provides a single, known enantiomer for the entire library, simplifying SAR studies. |
| 3D-Complexity (sp3-rich) | The non-planar structure is more representative of natural products and can lead to improved selectivity and pharmacological properties. |
| Diversification Handle | The C3-amine group is a reactive site for attaching a wide variety of chemical moieties using robust, high-throughput chemistry. |
Structural Elucidation and Conformational Analysis of Azabicyclo 3.3.1 Nonane Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods provide direct, experimentally-derived evidence of molecular structure, from atomic connectivity to the precise spatial orientation of atoms.
NMR spectroscopy is the most powerful tool for determining the structure of molecules in solution. For azabicyclo[3.3.1]nonane systems, it provides critical insights into the conformational dynamics and stereochemistry.
The analysis of one-dimensional ¹H and ¹³C NMR spectra offers the initial and most fundamental layer of structural information. In ¹H NMR, the chemical shifts, multiplicities (splitting patterns), and coupling constants (J-values) of the protons reveal the electronic environment and dihedral angles between adjacent protons, which are conformation-dependent. For instance, in a rigid chair conformation, large diaxial coupling constants (³J ≈ 10-13 Hz) are typically observed, while smaller axial-equatorial and equatorial-equatorial couplings (³J ≈ 2-5 Hz) are expected.
In ¹³C NMR, the number of distinct signals indicates the molecular symmetry, and the chemical shifts of the carbon atoms are indicative of their hybridization and proximity to electronegative atoms like nitrogen. In derivatives of 3-azabicyclo[3.3.1]nonane, the carbon atoms adjacent to the nitrogen (C-2 and C-4) typically resonate at a characteristic downfield shift. researchgate.netacs.org
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted 3-Azabicyclo[3.3.1]nonane Derivative Note: This table presents typical chemical shift ranges based on published data for analogous structures. Exact values for (5S)-1-azabicyclo[3.3.1]nonan-3-amine would require experimental measurement.
| Position | Representative ¹³C Shift (ppm) | Representative ¹H Shift (ppm) | Multiplicity |
| C2 | 45-65 | 2.5-3.5 | m |
| C3 | - | - | - |
| C4 | 45-65 | 2.5-3.5 | m |
| C5 | 50-65 | 2.8-3.8 | m |
| C6 | 20-40 | 1.5-2.5 | m |
| C7 | 20-40 | 1.5-2.5 | m |
| C8 | 20-40 | 1.5-2.5 | m |
| C9 | 30-50 | 2.0-3.0 | m |
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning ¹H and ¹³C signals and mapping out the complete molecular structure. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. It is used to trace out the proton connectivity throughout the bicyclic framework. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon resonances based on their corresponding, and often more easily assigned, proton signals. researchgate.net
While NMR provides information about the structure in solution, X-ray crystallography offers an unparalleled, high-resolution snapshot of the molecule's conformation in the solid state. rsc.org By diffracting X-rays off a single crystal, a precise three-dimensional map of electron density can be generated, revealing bond lengths, bond angles, and torsional angles to a high degree of accuracy.
Studies on various azabicyclo[3.3.1]nonane derivatives have used this technique to definitively establish their solid-state conformations. For example, the crystal structure of 1-azabicyclo[3.3.1]nonane-2,6-dione revealed a boat-chair conformation. rsc.org In contrast, many other derivatives, such as 2,4-bis(4-chlorophenyl)-3-azabicyclo[3.3.1]nonan-9-one, adopt a twin-chair conformation. nih.gov These studies provide definitive proof of the preferred solid-state geometry and serve as benchmarks for computational models.
Table 2: Example Crystallographic Data for an Azabicyclo[3.3.1]nonane Derivative Data for 1-azabicyclo[3.3.1]nonane-2,6-dione. rsc.org
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁cn |
| a (Å) | 6.214 |
| b (Å) | 6.845 |
| c (Å) | 17.850 |
| Conformation | Boat-Chair |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Computational Chemistry Approaches to Structure and Conformation
Computational methods are used to complement experimental data, providing insights into the relative energies of different possible conformations and helping to rationalize the experimentally observed structures.
Molecular mechanics is a computational method that uses classical physics to model the potential energy of a molecule as a function of its geometry. By calculating the steric energy for a wide range of possible conformations, a potential energy landscape can be generated. This landscape reveals the low-energy conformations (local and global minima) and the energy barriers for interconversion between them.
For bicyclic systems like azabicyclo[3.g.1]nonanes, molecular mechanics calculations have been used to investigate the relative stabilities of the chair-chair, chair-boat, and other conformations. acs.orgresearchgate.net These calculations can predict which conformation is most likely to be populated at a given temperature and can help interpret experimental NMR data by correlating calculated geometries with observed coupling constants and NOE effects.
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical calculations have proven to be an invaluable tool for understanding the electronic structure, stability, and reactivity of azabicyclo[3.3.1]nonane derivatives. Both ab initio and density functional theory (DFT) methods have been employed to investigate the molecular structures and energy differences between various conformers. researchgate.net
Semi-empirical molecular orbital calculations, such as AM1 and PM3, have been used to determine the heats of formation for different possible ring conformations, including chair-chair (CC), chair-boat (CB), boat-chair (BC), and boat-boat (BB). niscpr.res.in For instance, studies on N-acyl-r-2-c-4-diphenyl-3-azabicyclo[3.3.1]nonanes concluded that the chair-chair conformation with a slight flattening at the nitrogen end is the most stable in the gaseous state, a finding supported by both AM1 and PM3 methods. niscpr.res.in
More advanced computational studies have provided deeper insights. For example, single-point calculations at the MP4/6-31G level for 3-oxa-7-azabicyclo[3.3.1]nonan-9-one revealed a relatively small energy difference of 1.497 kcal/mol between the chair-chair and boat-chair conformers. researchgate.net Full geometry optimization at the Hartree-Fock (HF) level with a 6-31G basis set has also been utilized to analyze the equilibrium geometry of these bicyclic systems. researchgate.net
Investigations into the reactivity of these compounds have also benefited from quantum chemistry. Natural Bond Orbital (NBO) analysis at the M06-2X/6-311+G** level of theory has been used to explain the reactivity of related systems, highlighting the role of stereoelectronic effects like hyperconjugation. researchgate.net The reactivity of the 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) radical, which shows enhanced reactivity compared to similar catalysts like TEMPO, is attributed to its less hindered nature. organic-chemistry.org Computational studies on hydrazine (B178648) radical cations, including 9,9'-bis-9-azabicyclo[3.3.1]nonane, have also been performed to understand their structural and electronic properties upon electron removal. acs.org
| Computational Method | System Studied | Key Finding | Reference |
| AM1/PM3 (MOPAC 6) | N-acyl-r-2,c-4-diphenyl-3-azabicyclo[3.3.1]nonanes | The chair-chair (CC) conformation is the most stable. | niscpr.res.in |
| MP4/6-31G | 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one | Energy difference (ΔE) between CC and BC conformers is 1.497 kcal/mol. | researchgate.net |
| Ab initio/DFT | Bicyclo[3.3.1]nonan-9-one (BNO) | Calculated free energy difference (ΔG) between CC and BC is ~1 kcal/mol. | researchgate.net |
| NBO Analysis (M06-2X/6-311+G )** | TEMPO⁺ (related system) | Reactivity explained by extended vinylogous hyperconjugation. | researchgate.net |
| Hartree-Fock (6-31G) | 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one | Used for full geometry optimization. | researchgate.net |
Analysis of Conformational Preferences (e.g., Chair-Chair, Boat-Chair)
The bicyclo[3.3.1]nonane framework can, in principle, exist in several conformations, most notably the double chair (chair-chair, CC), boat-chair (BC), and boat-boat (BB) forms. vu.lt The preferred conformation is highly dependent on the substitution pattern and the presence of heteroatoms within the bicyclic system.
In many cases, the double chair conformation is the most stable. vu.lt For 3-azabicyclo[3.3.1]nonane derivatives, the twin-chair conformation is generally preferred. rsc.orgrsc.org This preference is attributed to the repulsion between the lone pair of electrons on the nitrogen atom at position 3 and the hydrogen at C(7), which can lead to a significant distortion of the cyclohexane (B81311) ring. rsc.orgrsc.org Similarly, studies on 3,7-diazabicyclo[3.3.1]nonane derivatives using 1H NMR spectroscopy revealed a chair-chair conformation for both piperidine (B6355638) rings. semanticscholar.org
However, the chair-boat conformation is also frequently observed, and the energy difference between the CC and BC forms can be small. researchgate.netresearchgate.net X-ray diffraction analysis has provided definitive evidence for both conformers in the solid state. For example, while 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate was found to be a chair-chair conformer, the corresponding ketone, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, exists as a chair-boat conformer with the sulfur atom in the boat portion. nih.gov In another example, a single crystal X-ray analysis of 2,2,4,4-tetramethyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one revealed a boat conformation for the nitrogen-containing ring and a chair for the sulfur-containing ring. tandfonline.com
The formation of intramolecular hydrogen bonds can also favor a chair-boat conformation over a chair-chair one. researchgate.net This has been observed in certain 3,7-diheterabicyclo[3.3.1]nonan-9-ols, where an intramolecular hydrogen bond forms between the nitrogen's lone pair and the hydroxyl group's hydrogen. researchgate.net
Influence of Substituent Effects on Azabicyclo[3.3.1]nonane Conformation
Substituents can exert a profound influence on the conformational preferences of the azabicyclo[3.3.1]nonane skeleton, with the strongest effects often observed at the 3- and 7-positions. vu.lt
The general preference for a twin-chair conformation in 3-azabicyclo[3.3.1]nonanes can be overturned by the introduction of a substituent at the 7-endo position. rsc.orgrsc.org This steric interaction can force one of the rings into a boat conformation to alleviate the strain. Molecular-mechanics calculations on the 1-azabicyclo[3.3.1]nonan-2-one system further illustrate this principle. While a 5-methyl derivative favors a boat-chair conformation over a twin-boat by 4.0 kJ mol⁻¹, the introduction of an endo methyl group at the 7-position reverses this preference, making the twin-boat conformation more stable by 5.2 kJ mol⁻¹. rsc.org
The nature and position of substituents on the rings dictate the final conformation. For instance, in a study of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol derivatives, the addition of a phenyl group via a Grignard reaction resulted in a tertiary alcohol that exists in a chair-chair form in the solid state. nih.gov In contrast, the starting ketone was found in a chair-boat conformation. nih.gov The stereochemistry of substituents is crucial; for example, in some 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, the molecules adopt a flattened chair-chair conformation with the N-CH3 group in an equatorial position. researchgate.net
The interplay of multiple substituents can lead to complex conformational outcomes. Studies on various substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates have shown how the introduction of groups like hydroxyl and methyl at positions 6 and 8 can influence the conformational equilibrium, which can be analyzed by techniques like ¹³C NMR spectroscopy. researchgate.net
| Compound System | Substituent(s) | Preferred Conformation | Reference |
| 3-Azabicyclo[3.3.1]nonanes | None (or non-interfering) | Twin-Chair | rsc.orgrsc.org |
| 3-Azabicyclo[3.3.1]nonanes | 7-endo substituent | Not Twin-Chair (often Boat-Chair) | rsc.orgrsc.org |
| 5-Methyl-1-azabicyclo[3.3.1]nonan-2-one | 5-methyl | Boat-Chair (more stable than twin-boat) | rsc.org |
| 7-endo-Methyl-1-azabicyclo[3.3.1]nonan-2-one | 7-endo-methyl | Twin-Boat (more stable than boat-chair) | rsc.org |
| 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | 7-benzyl, 9-keto | Chair-Boat | nih.gov |
| 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate | 7-benzyl | Chair-Chair | nih.gov |
Mechanistic Investigations of Azabicyclo 3.3.1 Nonane Formation and Reactivity
Elucidation of Reaction Mechanisms for Key Synthetic Pathways
The construction of the 1-azabicyclo[3.3.1]nonane skeleton is often achieved through elegant and complex reaction cascades. Mechanistic studies have been vital in optimizing these pathways and understanding the factors that govern their outcomes.
One of the most powerful and frequently employed methods is the intramolecular Mannich reaction . nih.govrsc.orgthieme-connect.com This reaction typically involves the cyclization of a piperidine (B6355638) derivative bearing a nucleophilic carbon and an electrophilic iminium ion precursor. For instance, the reaction of a cyclic ketoester with an amine and formaldehyde (B43269) (or a formaldehyde equivalent) initiates a cascade. thieme-connect.com The process begins with the formation of an enol or enolate from the ketoester, which then attacks an iminium ion generated in situ from the amine and formaldehyde. A second intramolecular Mannich-type cyclization follows, leading to the formation of the bicyclic core. The efficiency of this process can be low under classical conditions, but has been significantly improved through the use of pre-formed bis(aminol) ethers, which serve as effective formaldehyde equivalents. thieme-connect.com
Another significant pathway involves a tandem Michael addition-intramolecular cyclization . rsc.org In this approach, a Michael acceptor, such as an α,β-unsaturated ester, is treated with a suitable piperidine-based precursor. The initial intermolecular Michael addition creates an intermediate that is poised for a subsequent intramolecular cyclization, such as an aldol (B89426) or Claisen condensation, to form the second ring and establish the bicyclic framework. rsc.org For example, the reaction of a 1,3-dicarbonyl compound with trinitrobenzene can lead to the formation of the bicyclo[3.3.1]nonane core through a Michael addition followed by cyclization. rsc.org
More recently, palladium-catalyzed tandem processes have emerged as a novel route. nih.gov One such strategy employs a diverted Tsuji-Trost reaction. Mechanistic studies, including deuterium (B1214612) labeling, have shown that this process proceeds through an acid-assisted C-N bond cleavage and subsequent β-hydride elimination to generate a reactive diene intermediate, which then undergoes the key cyclization. nih.govd-nb.info
Radical-based approaches have also been explored. The synthesis of (±)-Eucophylline utilized a free-radical three-component olefin carbo-oximation as a key step to construct the azabicyclo[3.3.1]nonan-2-one skeleton. researchgate.net This demonstrates the utility of radical reactions in forming the foundational bicyclic structure.
The table below summarizes some of the key synthetic pathways and their core mechanistic features.
| Synthetic Pathway | Key Reactants/Precursors | Core Mechanistic Steps | Reference(s) |
| Intramolecular Mannich Reaction | Cyclic ketoesters, amines, formaldehyde equivalents | In situ iminium ion formation, tandem intermolecular and intramolecular Mannich reactions | nih.gov, rsc.org, thieme-connect.com |
| Tandem Michael Addition-Cyclization | Piperidine derivatives, Michael acceptors | Intermolecular Michael addition followed by intramolecular aldol or Claisen condensation | rsc.org |
| Tandem Diverted Tsuji-Trost Process | Pyrrole derivatives, palladium catalyst | Acid-assisted C-N bond cleavage, β-hydride elimination, diene formation, cyclization | d-nb.info, nih.gov |
| Free-Radical Cyclization | Olefins, radical initiators | Radical-mediated carbo-oximation and subsequent cyclization | researchgate.net |
| Intramolecular Nitro-Mannich Reaction | N-protected piperidine ketoesters, nitroalkenes | Organocatalytic Michael addition, intramolecular nitro-Mannich reaction | rsc.org |
Identification and Characterization of Reaction Intermediates in Azabicyclo[3.3.1]nonane Synthesis
The identification of transient species and intermediates is fundamental to confirming proposed reaction mechanisms. In the synthesis of azabicyclo[3.3.1]nonanes, various intermediates have been proposed, and in some cases, trapped or characterized.
In the classic double Mannich reaction , the formation of an iminium ion is a critical, albeit transient, step. This electrophilic species is generated from the condensation of the primary or secondary amine with formaldehyde and is immediately attacked by the enolized ketoester. While typically not isolated, its existence is inferred from the reaction products and is a cornerstone of the accepted mechanism. thieme-connect.com
During the synthesis of a strained azabicyclo[3.3.1]nonan-2-one, a key intermediate in the total synthesis of (±)-Eucophylline, a stable bicyclic chloroenamine intermediate was identified. researchgate.net This intermediate was formed during a coupling reaction between the bicyclic lactam and a trisubstituted benzonitrile, providing direct evidence for the reaction pathway. researchgate.net
In a phosphonium (B103445) salt/Lewis acid relay catalysis approach to N-bridged [3.3.1] ring systems, computational studies using Density Functional Theory (DFT) were employed to map the reaction pathway. nih.gov The calculations identified several key intermediates, including an anionic intermediate stabilized by the phosphonium cation following deprotonation of a cyclic azomethine ylide. The subsequent cascade involves a Michael addition, [3+2] cyclization, ring-opening to an eight-membered ring complex , and a final intramolecular Friedel-Crafts-type reaction to yield the product. nih.gov
Trapping experiments have also been used to shed light on reaction pathways. In the investigation of a tandem diverted Tsuji-Trost process, specific experiments were designed to trap proposed intermediates, confirming the mechanistic hypothesis of a reactive diene being formed via β-hydride elimination. d-nb.info
The following table highlights key intermediates identified in various synthetic routes.
| Synthetic Route | Identified or Proposed Intermediate | Method of Identification | Reference(s) |
| Double Mannich Reaction | Iminium ion | Inferred from mechanism and products | thieme-connect.com |
| Eucophylline Synthesis | Bicyclic chloroenamine | Isolated and characterized | researchgate.net |
| Phosphonium Salt/Lewis Acid Relay Catalysis | Anionic intermediate, eight-membered ring complex | Computational studies (DFT) | nih.gov |
| Tandem Diverted Tsuji-Trost Process | Reactive diene | Mechanistic and trapping experiments | d-nb.info |
Stereoselectivity and Regioselectivity Control in Mechanistic Pathways
Controlling the stereochemical and regiochemical outcome is a paramount challenge in the synthesis of complex, three-dimensional molecules like (5S)-1-azabicyclo[3.3.1]nonan-3-amine. The rigid, chair-chair or chair-boat conformation of the bicyclic system necessitates precise control over the orientation of substituents.
Stereoselectivity is often dictated by the mechanism of the key ring-forming step. In an enantioselective synthesis of highly functionalized 1-azabicyclo[3.3.1]nonanes, the strategy relied on an organocatalytic Michael addition followed by an intramolecular nitro-Mannich reaction. rsc.org This approach successfully established up to six contiguous stereocenters with high diastereoselectivity (up to >99:1 d.r.) and enantioselectivity (up to 98% ee). rsc.org The stereochemical outcome is controlled by the chiral organocatalyst during the initial C-C bond formation, which then directs the stereochemistry of the subsequent cyclization.
Similarly, asymmetric catalysis using a combination of a phosphonium salt and a Lewis acid has been shown to produce N-bridged [3.3.1] systems with excellent diastereoselectivities (all >20:1 d.r.) and high enantioselectivities. nih.gov The bifunctional nature of the catalyst, featuring both ion-pairing and hydrogen-bonding capabilities, is crucial for orienting the substrates in the transition state to achieve high levels of stereocontrol. nih.gov
Regioselectivity becomes critical when synthesizing substituted azabicyclo[3.3.1]nonanes. The synthesis of C(8) substituted derivatives often starts from 2,5-disubstituted pyridines. nih.gov The initial reduction of the pyridine (B92270) ring to a piperidine, followed by cyclization, allows for the specific placement of a substituent at the C(8) bridgehead position. Structural studies using 13C NMR provided a method to assign the exo or endo orientation of this C(8) substituent, confirming the stereochemical outcome of the synthesis. nih.gov
The constrained geometry of the azabicyclo[3.3.1]nonane framework itself can also be exploited to direct regioselectivity in subsequent reactions. For instance, the rigid structure can shield certain positions while leaving others exposed, facilitating stereospecific electrophilic additions.
The table below summarizes methods used to achieve stereochemical and regiochemical control.
| Control Type | Methodology | Mechanistic Principle | Reference(s) |
| Enantioselectivity | Organocatalysis | Chiral catalyst controls the stereochemistry of the initial bond-forming step (e.g., Michael addition), which dictates the facial selectivity of subsequent cyclizations. | rsc.org |
| Diastereoselectivity | Bifunctional Catalysis | Relay catalysis using phosphonium salts and Lewis acids creates a highly organized transition state, leading to excellent diastereomeric ratios. | nih.gov |
| Regioselectivity | Precursor-Directed Synthesis | Starting with appropriately substituted precursors (e.g., 2,5-disubstituted pyridines) ensures substituents are placed at specific positions in the final bicyclic product. | nih.gov |
| Stereoselectivity | Substrate Control | The inherent conformational rigidity of the bicyclic system directs incoming reagents to a specific face of the molecule. | , researchgate.net |
Future Perspectives and Emerging Research Directions in Azabicyclo 3.3.1 Nonane Chemistry
Development of Novel and Atom-Economical Synthetic Routes
The demand for greener and more efficient chemical processes has spurred the development of novel synthetic methodologies for constructing the azabicyclo[3.3.1]nonane skeleton. Researchers are moving beyond classical, multi-step syntheses toward more elegant and atom-economical alternatives.
Key emerging strategies include:
Catalytic Cyclizations : Transition-metal and organocatalytic methods are at the forefront of modern synthesis. Palladium-catalyzed reactions have been employed for the arylation and construction of related azabicyclic systems. acs.orgacs.org Lanthanide complexes are also emerging as potent Lewis acid catalysts for tandem reactions that build complex heterocyclic frameworks like dioxabicyclo[3.3.1]nonanes in a single, efficient step. bohrium.com
Radical Cyclizations : Free-radical-mediated reactions offer unique pathways to the azabicyclo[3.3.1]nonane core. A notable example is a three-component radical olefin carbo-oximation which serves as a key step in accessing the 1-azabicyclo[3.3.1]nonan-2-one, a direct precursor to the amine scaffold. researchgate.net
Annulation Strategies : The construction of the bicyclic system via annulation of a pre-existing ring is a common and effective strategy. Methods involving the reaction of cyclohexanone (B45756) derivatives with α,β-unsaturated aldehydes or the use of β-keto esters and sulfones in Michael addition/aldol (B89426) condensation sequences are continuously being refined for higher efficiency and broader substrate scope. rsc.org
| Synthetic Strategy | Key Features | Example Reaction Type | Reference |
|---|---|---|---|
| Multi-Component Reactions (MCRs) | High atom economy, reduced waste, convergent synthesis. | Mannich Reaction | nih.govresearchgate.net |
| Catalytic Cyclizations | High efficiency and selectivity, mild reaction conditions. | Palladium-catalyzed Arylation, Lanthanide-catalyzed Tandem Reactions | acs.orgacs.orgbohrium.com |
| Radical Cyclizations | Access to complex structures from simple precursors. | Three-component Olefin Carbo-oximation | researchgate.net |
| Annulation Reactions | Step-wise construction of the bicyclic core. | Michael Addition / Aldol Condensation | rsc.org |
Exploration of Advanced Chiral Resolution and Asymmetric Induction Methodologies
Achieving the specific (5S) stereochemistry of the target amine is critical for its application as a chiral building block. Research is intensely focused on methods that can establish this stereocenter with high fidelity.
Asymmetric Organocatalysis : The use of small chiral organic molecules as catalysts has revolutionized asymmetric synthesis. Proline and its derivatives have been successfully used to catalyze intramolecular aldol reactions that form the nitrogen-containing ring of the morphan (2-azabicyclo[3.3.1]nonane) scaffold with high diastereoselectivity and enantioselectivity. rsc.orgresearchgate.net This approach, often enhanced by microwave irradiation, provides a direct route to enantiopure bridged azabicyclic systems. rsc.orgresearchgate.net
Enzymatic Resolution : Biocatalysis offers a green and highly selective method for separating enantiomers. Lipase-catalyzed kinetic resolution is a prominent example, where an enzyme selectively acylates one enantiomer of a racemic alcohol precursor, allowing for the separation of the unreacted enantiomerically pure alcohol and the acylated product. clockss.orgresearchgate.net For example, the lipase-catalyzed esterification of a racemic 9-azabicyclo[3.3.1]nonane diol precursor can yield the (S)-diol and the (R)-diester with nearly perfect enantiomeric excess. clockss.org
Chiral Pool Synthesis : This strategy utilizes readily available enantiopure starting materials from nature. While less common for this specific scaffold, the development of synthetic routes from chiral natural products remains a viable approach for accessing specific enantiomers.
Iodoaminocyclization : The intramolecular cyclization of an amine onto an alkene initiated by an iodine source is another powerful tool. This method has been used in the enantioselective synthesis of the core structure of several natural products, starting from enantiopure building blocks to ensure the final stereochemistry. researchgate.net
| Methodology | Principle | Key Reagent/Catalyst | Reported Outcome | Reference |
|---|---|---|---|---|
| Asymmetric Organocatalysis | Intramolecular aldol reaction on an aza-tethered dicarbonyl. | L-Proline and derivatives | High enantiomeric excess (ee) and diastereomeric ratio (dr). | rsc.orgresearchgate.net |
| Enzymatic Resolution | Lipase-catalyzed enantioselective acylation of a diol precursor. | Lipase YS, Candida rugosa lipase | Separation of enantiomers with >99% ee. | clockss.orgresearchgate.net |
| Iodoaminocyclization | Stereospecific cyclization of an amino alkene. | Iodine source (e.g., I₂) | Formation of enantiopure azabicyclic core. | researchgate.net |
| Asymmetric Diels-Alder | [4+2] cycloaddition using a chiral catalyst to set initial stereochemistry. | TADDOL-Ti(IV) complex | Formation of an enantio-enriched carbocyclic precursor. | researchgate.net |
Computational Design and Prediction of New Azabicyclic Architectures with Tunable Reactivity
Computational chemistry has become an indispensable tool for accelerating catalyst discovery and designing new molecular structures. By modeling reaction mechanisms and predicting molecular properties, researchers can bypass lengthy trial-and-error experimentation.
Mechanistic Elucidation : Quantum-chemical calculations are used to map out the energy landscapes of reaction pathways. This insight helps explain observed selectivity and provides a basis for catalyst improvement. For example, calculations have shown that a stepwise C-C bond formation and proton transfer mechanism is responsible for the diastereoselectivity in the formation of 2-azabicyclo[3.3.1]nonane skeletons, which directly led to the development of a more enantioselective and atom-economical catalyst. nih.gov
Rational Catalyst Design : By understanding the noncovalent interactions in a transition state, new catalysts can be designed with enhanced performance. Computational modeling of the transition state assembly can reveal how a chiral catalyst interacts with a substrate, guiding the design of new ligands or catalyst structures to improve stereocontrol. nih.govnih.gov
Predicting Reactivity : Computational methods like Density Functional Theory (DFT) can predict the stereoelectronic properties that govern the reactivity of the azabicyclic ring system. researchgate.net This allows for the in-silico design of derivatives with specific, tunable reactivity for desired applications. Such studies can predict how substituents will affect the conformation (e.g., chair-chair vs. chair-boat) and the accessibility of reactive sites. rsc.org
Virtual Screening : Ligand-based and structure-based computational methods are used to design and screen virtual libraries of azabicyclic compounds for potential biological activity, accelerating the drug discovery process. mdpi.com
| Computational Approach | Application | Key Insights Gained | Reference |
|---|---|---|---|
| Quantum Mechanics (DFT) | Elucidating reaction mechanisms and transition states. | Understanding sources of stereoselectivity, predicting reactivity. | nih.govresearchgate.net |
| Molecular Dynamics (MD) | Simulating protein-ligand interactions. | Analyzing binding modes and conformational changes upon binding. | mdpi.com |
| Hybrid QM/MM | Modeling enzymatic reactions or large systems. | Detailed view of active site chemistry and interactions. | nih.gov |
| De Novo Design | Designing novel protein or molecular architectures. | Creating custom structures with programmed self-assembly. | nih.gov |
Expanding the Scope of Derivatization for Broader Utility in Organic Synthesis
The rigid 1-azabicyclo[3.3.1]nonane core is an ideal scaffold for presenting functional groups in well-defined spatial orientations. Derivatization of the core amine and other positions on the ring system expands its utility in medicinal chemistry and as a tool in organic synthesis.
Bridgehead Substitution : Introducing substituents at the bridgehead positions (C1 and C5) can significantly alter the electronic and steric properties of the molecule. New methods are being developed to install functional groups, such as pyridinyl substituents, at these challenging positions, leading to potent and selective ligands for biological targets like nicotinic receptors. acs.org
Synthesis of Novel Catalysts : The azabicyclic framework can be used to create novel catalysts. A prominent example is the synthesis of 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO), a stable nitroxyl (B88944) radical that is a more reactive alternative to TEMPO for the aerobic oxidation of alcohols. organic-chemistry.org The unique structure of the ABNO scaffold enhances its catalytic activity.
Functionalization for Medicinal Chemistry : The amine group of (5S)-1-azabicyclo[3.3.1]nonan-3-amine is a key handle for derivatization. It can be converted into amides, ureas, sulfonamides, or used in reductive amination to attach a wide variety of substituents, enabling the exploration of structure-activity relationships for therapeutic targets. The scaffold has been incorporated into molecules targeting psychotic and neurodegenerative disorders. nih.gov
Isothiocyanate Chemistry : The conversion of the amine to an isothiocyanate provides a versatile intermediate that readily reacts with nucleophiles like alcohols and amines to produce thiocarbamates and thioureas, respectively, further diversifying the available chemical space. researchgate.net
| Position | Derivative Type | Synthetic Method | Utility | Reference |
|---|---|---|---|---|
| C3-Amine | Amides, Ureas, Isothiocyanates | Acylation, Reaction with isocyanates, Reaction with thiophosgene | Medicinal chemistry building blocks, synthetic intermediates. | nih.govresearchgate.net |
| N9-Nitrogen | N-Oxyl Radical (ABNO) | Oxidation of the parent amine | Highly reactive oxidation catalyst. | organic-chemistry.org |
| C1/C5-Bridgehead | Aryl/Heteroaryl groups | Multi-step synthesis involving strategic ring formation. | Development of selective receptor ligands. | acs.org |
| Various | Cyanomethyl, Aminomethyl | Horner-Wadsworth-Emmons, Reductive Amination | Modulation of opioid receptor activity. | nih.gov |
Q & A
Q. Basic
- NMR : Key signals include the amine proton (δ 1.5–2.5 ppm, broad) and bicyclic bridgehead protons (δ 3.0–4.0 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the bicyclo framework .
- IR : N-H stretching (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) confirm amine functionality.
- MS : Molecular ion ([M+H]⁺) at m/z 154.2 (calculated for C₈H₁₅N₂) with fragmentation patterns indicating ring stability .
What strategies are employed to resolve contradictions in stability data when this compound is exposed to varying pH conditions?
Advanced
Contradictions arise from differing degradation pathways (e.g., hydrolysis at acidic pH vs. oxidation in alkaline media). Design a Design of Experiments (DoE) matrix to test stability under controlled pH (1–13), temperature (25–60°C), and light exposure. Use HPLC-UV/MS to track degradation products. For example, ’s environmental fate studies can guide protocols for abiotic degradation analysis. If instability occurs at pH < 3, buffer formulations with citrate (pH 4–6) may mitigate degradation .
What are the recommended protocols for handling and storing this compound to prevent degradation?
Q. Basic
- Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Desiccants (silica gel) prevent moisture absorption .
- Handling : Use nitrile gloves and chemical-resistant lab coats. In case of spills, neutralize with 1% acetic acid (for basic degradation products) .
How can computational modeling predict the pharmacokinetic properties of this compound, and what in vitro assays validate these predictions?
Q. Advanced
- ADME Prediction : Tools like SwissADME estimate logP (lipophilicity) and blood-brain barrier (BBB) permeability. The compound’s low molecular weight (~154 g/mol) and amine group suggest moderate BBB penetration.
- In Vitro Validation :
What are the common impurities encountered during the synthesis of this compound, and how are they quantified and removed?
Q. Basic
What in vivo models are appropriate for assessing the neuropharmacological potential of this compound?
Advanced
Given structural similarities to neuroactive azabicyclo compounds ():
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
